molecular formula C6H6N4O4 B605802 Azidoacetic acid NHS ester CAS No. 824426-32-6

Azidoacetic acid NHS ester

Cat. No.: B605802
CAS No.: 824426-32-6
M. Wt: 198.14
InChI Key: FENNDBOWHRZLTQ-UHFFFAOYSA-N
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Description

Azidoacetic acid NHS ester is a chemical compound that features an azido group and an N-hydroxysuccinimide ester. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable amide bonds with primary amines. The azido group allows for chemoselective ligation with alkynes or cyclooctynes, making it a versatile tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidoacetic acid NHS ester is synthesized through a reaction between azidoacetic acid and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Azidoacetic acid NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azidoacetic acid NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

    Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems and the development of diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

  • 6-Azido-hexanoic acid
  • 3-Azido-1-propanamine
  • Propargyl-N-hydroxysuccinimidyl ester
  • Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

Uniqueness

Azidoacetic acid NHS ester is unique due to its combination of an azido group and an N-hydroxysuccinimide ester. This allows it to participate in both substitution and click chemistry reactions, making it more versatile compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENNDBOWHRZLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731335
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824426-32-6
Record name 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 2-azidoacetate
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